1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride

CAS No.: 50765-73-6

Cat. No.: VC18443510

Molecular Formula: C23H31ClN2

Molecular Weight: 371.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50765-73-6 |

|---|---|

| Molecular Formula | C23H31ClN2 |

| Molecular Weight | 371.0 g/mol |

| IUPAC Name | (3-cyano-6-methyl-3-naphthalen-1-ylhept-5-enyl)-diethylazanium;chloride |

| Standard InChI | InChI=1S/C23H30N2.ClH/c1-5-25(6-2)17-16-23(18-24,15-14-19(3)4)22-13-9-11-20-10-7-8-12-21(20)22;/h7-14H,5-6,15-17H2,1-4H3;1H |

| Standard InChI Key | FGRDQLLXKJFDOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CCC(CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21.[Cl-] |

Introduction

Chemical Identification and Structural Properties

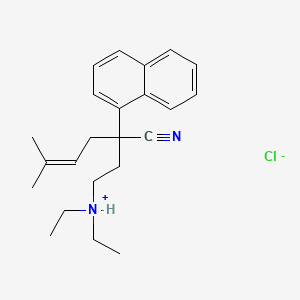

The compound’s molecular formula is C₂₃H₃₁ClN₂, with a molecular weight of 371.0 g/mol. Its structure integrates a naphthalene ring system substituted with acetonitrile, diethylaminoethyl, and prenyl (3-methyl-2-butenyl) groups, all protonated as a hydrochloride salt (Fig. 1). The Wiswesser Line Notation (WLN) L66J BXCN&2N2&2&2UY1&1 &GH provides a compact representation of its topology, emphasizing the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 50765-73-6 |

| Molecular Formula | C₂₃H₃₁ClN₂ |

| Molecular Weight | 371.0 g/mol |

| Synonymous Names | α-(2-Diethylaminoethyl)-α-prenyl-1-naphthylacetonitrile hydrochloride |

| WLN Notation | L66J BXCN&2N2&2&2UY1&1 &GH |

The naphthalene moiety confers aromatic stability and π-π stacking potential, while the diethylaminoethyl group introduces basicity (pKa ~8–10), enabling protonation under physiological conditions. The prenyl side chain contributes hydrophobicity, influencing membrane permeability and target binding kinetics.

Synthesis and Analytical Characterization

Synthesis of this compound involves multi-step organic reactions requiring precise control of temperature, pH, and reaction stoichiometry. A representative pathway includes:

-

Alkylation of 1-naphthaleneacetonitrile with 2-diethylaminoethyl chloride under basic conditions.

-

Prenylation using 3-methyl-2-butenyl bromide in the presence of a phase-transfer catalyst.

-

Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.

Critical challenges include avoiding premature cyclization of the prenyl group and ensuring regioselectivity during alkylation. Purification typically employs recrystallization from ethanol-diethyl ether mixtures, followed by lyophilization to isolate the hydrochloride salt.

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹H NMR spectrum displays characteristic signals for the naphthalene protons (δ 7.2–8.5 ppm), diethylaminoethyl methylenes (δ 2.4–3.1 ppm), and prenyl vinyl hydrogens (δ 5.1–5.3 ppm). High-resolution MS (HRMS) confirms the molecular ion at m/z 370.2154 [M⁺].

Pharmacological Activity and Mechanisms

While direct studies on this compound’s biological targets remain limited, structural analogs provide mechanistic insights. The diethylaminoethyl group is a common pharmacophore in muscarinic receptor ligands, suggesting potential cholinergic activity. Prenylated nitriles, such as this compound, often exhibit kinase inhibitory effects by competing with ATP-binding domains .

Table 2: Acute Toxicity Profiles

| Species | Route | LD₅₀ (mg/kg) | Effects Observed |

|---|---|---|---|

| Rat | Oral | >400 | Lethality only at high doses |

| Mouse | Oral | 213 | Acute lethality |

The >400 mg/kg LD₅₀ in rats indicates low acute toxicity, whereas the 213 mg/kg LD₅₀ in mice suggests species-specific metabolic vulnerabilities . No subchronic or neurotoxicity data are publicly available, highlighting a critical research gap.

Comparative Analysis with Structural Analogs

This compound shares structural motifs with PD-L1 inhibitors and kinase modulators (Fig. 2) . For example:

-

BMS-1166: A biphenyl-based PD-L1 antagonist (EC₅₀ = 1.57 μM) with comparable chlorine substitution patterns .

-

Prenylated flavonoids: Natural products demonstrating anti-inflammatory activity via NF-κB pathway inhibition.

Key differences include the absence of a biphenyl system and the presence of a nitrile group, which may alter target selectivity. Molecular docking studies predict moderate affinity for PD-L1 dimerization interfaces (ΔG = -8.2 kcal/mol) but require experimental validation .

Future Research Directions

-

Target Deconvolution: Use chemical proteomics to identify binding partners in human cell lysates.

-

SAR Optimization: Systematically vary the diethylaminoethyl and prenyl substituents to enhance potency.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in murine models.

-

Therapeutic Repurposing: Screen against oncology and immunology target panels given structural similarities to checkpoint inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume